-(4-Bromo-2-methoxyphenyl)ethanone, also known as 2-bromo-4'-methoxyacetophenone, is an organic compound with the chemical formula C₉H₉BrO₂. It serves as a valuable building block in organic synthesis due to its functional group versatility. The presence of a reactive carbonyl group (C=O) and a bromo (Br) substituent allows for various chemical transformations.
Studies have shown its application in the synthesis of diverse compounds, including:
While 1-(4-Bromo-2-methoxyphenyl)ethanone itself does not possess well-documented biological activities, its structural features make it a potential candidate for further exploration in medicinal chemistry. The presence of the methoxy group (OCH₃) can enhance water solubility and potentially influence biological interactions, while the bromo group can serve as a site for further modification to introduce functionalities that may modulate biological activity [].
1-(4-Bromo-2-methoxyphenyl)ethanone, with the molecular formula and a molecular weight of 229.07 g/mol, is an organic compound that features a bromine atom and a methoxy group on a phenyl ring attached to an ethanone functional group. This compound is classified under ketones and is known for its role as an important intermediate in organic synthesis. The presence of the bromine and methoxy substituents enhances its reactivity, making it useful in various
These reactions highlight its versatility as a building block for more complex organic molecules .
Synthesis of 1-(4-Bromo-2-methoxyphenyl)ethanone can be achieved through several methods:
These methods demonstrate the compound's accessibility for research and industrial applications .
1-(4-Bromo-2-methoxyphenyl)ethanone is primarily utilized as an intermediate in organic synthesis, particularly in:
Its unique structure allows it to participate in diverse chemical transformations that are valuable in synthetic chemistry .
Several compounds share structural similarities with 1-(4-Bromo-2-methoxyphenyl)ethanone. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chloro-2-methoxyphenyl)ethanone | C9H9ClO2 | Contains chlorine instead of bromine |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | Bromine at a different position on the phenyl ring |
| 1-(4-Methyl-2-methoxyphenyl)ethanone | C10H12O2 | Methyl group instead of bromine |
1-(4-Bromo-2-methoxyphenyl)ethanone is unique due to its specific combination of a bromine atom and a methoxy group at defined positions on the phenyl ring, which may influence its reactivity and biological properties differently compared to its analogs. This specificity makes it an interesting target for further research in synthetic chemistry and pharmacology .
Irritant